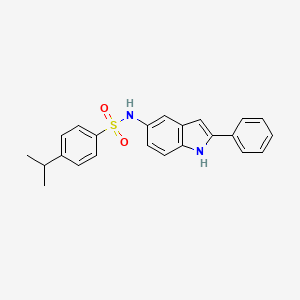
(1R,2R)-2-Aminocyclopropanemethanol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride: is an organic compound with the molecular formula C4H10ClNO This compound is a derivative of cyclopropane, featuring an amino group and a hydroxymethyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride typically involves the following steps:
Cyclopropanation: The starting material, such as an alkene, undergoes cyclopropanation to form a cyclopropane ring.
Amination: The cyclopropane derivative is then subjected to amination, introducing the amino group.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation to attach the hydroxymethyl group.
Industrial Production Methods: Industrial production of rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or amides.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, amides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on biological systems and potential medicinal properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- rel-((1R,2R)-2-Aminocyclopentyl)methanol hydrochloride
- rel-((1R,2R)-2-Aminocyclohexyl)methanol hydrochloride
Comparison:
- Structural Differences: While rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride has a cyclopropane ring, the similar compounds have cyclopentane and cyclohexane rings, respectively.
- Chemical Properties: The ring size affects the compound’s reactivity, stability, and interaction with other molecules.
- Applications: Each compound may have unique applications based on its specific chemical properties and interactions.
Eigenschaften
Molekularformel |
C4H10ClNO |
|---|---|
Molekulargewicht |
123.58 g/mol |
IUPAC-Name |
[(1R,2R)-2-aminocyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c5-4-1-3(4)2-6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1 |
InChI-Schlüssel |
RJOHVWOEIOVUMN-RFKZQXLXSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)CO.Cl |
Kanonische SMILES |
C1C(C1N)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)
![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)
![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)

![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)







